2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
CAS No.: 1060327-99-2
Cat. No.: VC11949893
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060327-99-2 |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H24N2O4/c1-26-18-6-2-3-7-19(18)27-15-20(24)22-17-10-8-16(9-11-17)14-21(25)23-12-4-5-13-23/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,24) |
| Standard InChI Key | RUDGXFNGSOPYIB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Introduction
2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a complex organic compound with a molecular formula of C21H24N2O4 and a molecular weight of approximately 368.4 g/mol, although some sources report it as 378.46 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate.
Potential Applications and Biological Activities
While specific biological activities of 2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide are not extensively documented, similar compounds exhibit various biological activities. The compound's potential applications are primarily in medicinal chemistry, where it serves as a versatile synthetic intermediate.
Analytical Techniques
For the analysis and confirmation of the synthesis of this compound, several techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
-
Thermal Analysis (e.g., Differential Scanning Calorimetry): Assesses stability under heat.
Comparison with Similar Compounds
Similar compounds, such as 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide, have been studied for their biological properties. These compounds often feature a pyrrolidin-1-yl moiety, which is also present in 2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume